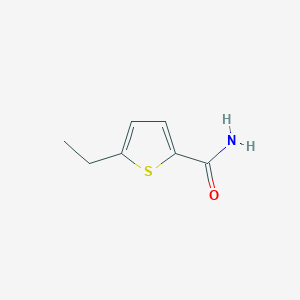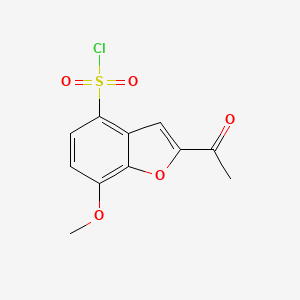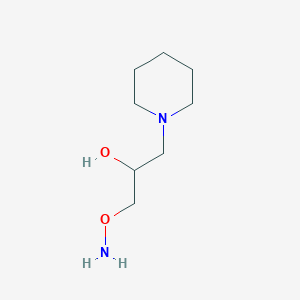
Methyl 5-chloro-2-(vinyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Reactors: Large-scale reactors with temperature and pressure control.
Catalysts: Use of acid catalysts for esterification.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-(vinyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.
Uniqueness
Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.
Eigenschaften
Molekularformel |
C10H9ClO3 |
|---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
methyl 5-chloro-2-ethenoxybenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
XDNXIDFOTRYGNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide](/img/structure/B8474955.png)
![1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-](/img/structure/B8474962.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-1H-imidazole](/img/structure/B8474968.png)




![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)
![tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)



![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
